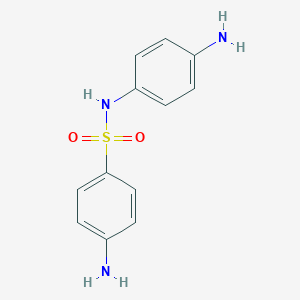
4-Amino-n-(4-aminophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-n-(4-aminophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H13N3O2S. It is a derivative of sulfonamide, characterized by the presence of two amino groups attached to a benzene ring, which is further connected to a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-(4-aminophenyl)benzenesulfonamide typically involves the reaction of aniline with sulfonyl chloride under controlled conditions. The reaction proceeds as follows:
Step 1: Aniline is reacted with chlorosulfonic acid to form sulfonyl chloride.
Step 2: The sulfonyl chloride is then reacted with another molecule of aniline to form the desired sulfonamide compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Chlorosulfonation: Aniline is treated with chlorosulfonic acid to produce sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with aniline under controlled temperature and pressure to yield this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-n-(4-aminophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-Amino-n-(4-aminophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-n-(4-aminophenyl)benzenesulfonamide involves the inhibition of bacterial enzyme activity. The compound interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. It targets enzymes involved in folic acid synthesis, which is crucial for bacterial DNA replication.
Comparación Con Compuestos Similares
- 4-Amino-n-(4-methylphenyl)benzenesulfonamide
- 4-Amino-n-(4-fluorophenyl)benzenesulfonamide
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Comparison: 4-Amino-n-(4-aminophenyl)benzenesulfonamide is unique due to its dual amino groups, which enhance its reactivity and potential applications. Compared to its analogs, it exhibits distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Propiedades
Número CAS |
16803-97-7 |
|---|---|
Fórmula molecular |
C12H13N3O2S |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
4-(4-aminoanilino)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-9-1-3-10(4-2-9)15-11-5-7-12(8-6-11)18(14,16)17/h1-8,15H,13H2,(H2,14,16,17) |
Clave InChI |
FHEZVYIUVRBGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















